AB-FUBINACA 3-fluorobenzyl isomer

Vue d'ensemble

Description

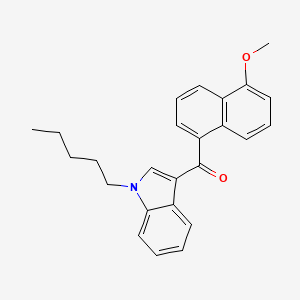

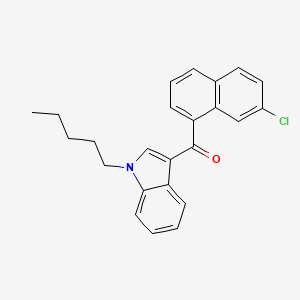

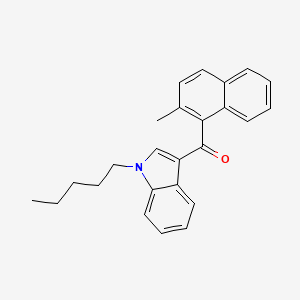

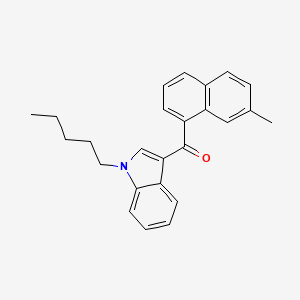

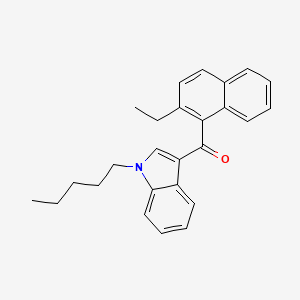

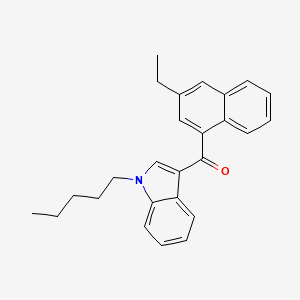

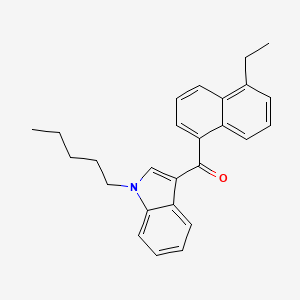

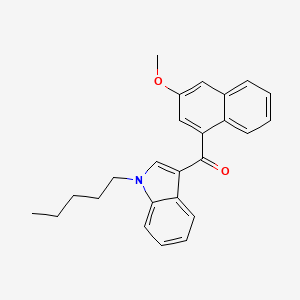

AB-FUBINACA 3-fluorobenzyl isomer is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor . It is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group . This compound has been identified along with AB-PINACA in illegal herbal products .

Molecular Structure Analysis

The molecular formula of AB-FUBINACA 3-fluorobenzyl isomer is C20H21FN4O2 . It has a formal name of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide . The structure includes an indazole ring, which is a bicyclic compound consisting of two fused benzene and pyrazole rings .Physical And Chemical Properties Analysis

AB-FUBINACA 3-fluorobenzyl isomer is a crystalline solid . It has a formula weight of 368.4 . It is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), DMSO:PBS (pH7.2) (1:1) (0.5 mg/ml), and Ethanol (3 mg/ml) .Applications De Recherche Scientifique

Differentiation of Isomers in Forensic Analysis : A study by Murakami et al. (2018) focused on differentiating AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. They successfully discriminated AB-FUBINACA and its 3-fluorobenzyl isomer, aiding in forensic analysis (Murakami et al., 2018).

Metabolite Identification in Human Hepatocytes and Urine : Castaneto et al. (2015) identified metabolites of AB-FUBINACA in human hepatocytes and urine, which is crucial for drug testing and understanding the drug's metabolism. They recommended specific AB-FUBINACA metabolites as suitable urinary markers (Castaneto et al., 2015).

Regulatory Status and Control : The Drug Enforcement Administration has placed AB-FUBINACA and its isomers, including the 3-fluorobenzyl isomer, into Schedule I of the Controlled Substances Act, highlighting its significance in regulatory and legal contexts (Federal Register, 2016).

Pharmacological Characterization : Banister et al. (2015) reported on the synthesis and pharmacological characterization of AB-FUBINACA and related synthetic cannabinoids. This research is essential for understanding the drug's effects and potential risks (Banister et al., 2015).

Mécanisme D'action

Target of Action

AB-FUBINACA 3-fluorobenzyl isomer is an indazole-based synthetic cannabinoid . It primarily targets the central CB1 receptor , to which it binds potently . The CB1 receptor is part of the endocannabinoid system in the brain, which plays a role in regulating various physiological processes such as pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, AB-FUBINACA 3-fluorobenzyl isomer acts as an agonist at the CB1 receptor . This means it binds to this receptor and activates it, mimicking the effects of natural cannabinoids. The activation of the CB1 receptor can lead to various physiological responses, depending on the specific location of the receptor in the brain or body .

Biochemical Pathways

It is known that activation of the cb1 receptor can influence the release of various neurotransmitters in the brain, potentially affecting a wide range of neurological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The activation of the CB1 receptor by AB-FUBINACA 3-fluorobenzyl isomer can lead to a variety of effects at the molecular and cellular level. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary widely depending on the individual, the dose, and other factors.

Action Environment

The action, efficacy, and stability of AB-FUBINACA 3-fluorobenzyl isomer can be influenced by various environmental factors. These may include the presence of other substances, the individual’s metabolic rate, and the specific physiological environment within the body . .

Safety and Hazards

Orientations Futures

The future of research on AB-FUBINACA 3-fluorobenzyl isomer and similar synthetic cannabinoids likely involves further investigation of their pharmacology and toxicology . This can help to understand the risks associated with their use and to develop strategies for the detection and treatment of synthetic cannabinoid intoxication .

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYYWSOYXNOKBK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017714 | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185282-19-2 | |

| Record name | Ab-fubinaca 3-fluorobenzyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?

A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)